SR 0987

Vue d'ensemble

Description

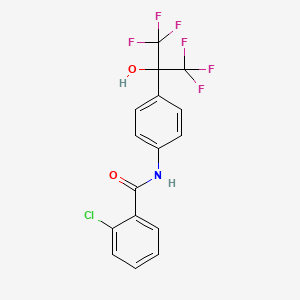

SR 0987 est un composé chimique connu pour son rôle d'agoniste de l'isoforme spécifique aux cellules T du récepteur orphelin apparenté au récepteur de l'acide rétinoïque gamma (RORγt). Ce composé a été démontré induire l'expression de l'interleukine-17 (IL-17) et diminuer l'expression de la protéine 1 de mort cellulaire programmée (PD-1) dans les cellules T in vitro . La formule chimique de this compound est C₁₆H₁₀ClF₆NO₂, et sa masse moléculaire est de 397,70 g/mol .

Applications De Recherche Scientifique

SR 0987 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the function of RORγt and its role in various chemical pathways.

Biology: this compound is employed in research to understand the differentiation and function of T cells, particularly TH17 and Tc17 cells.

Medicine: The compound is investigated for its potential therapeutic applications in autoimmune diseases and cancer immunotherapy due to its ability to modulate immune responses.

Industry: This compound is used in the development of new drugs targeting RORγt and related pathways.

Mécanisme D'action

Target of Action

SR 0987 is primarily an agonist of the T cell-specific isoform of RORγ (RORγt) . RORγt is a key lineage-defining transcription factor that initiates the differentiation program of TH17 and Tc17 cells .

Mode of Action

This compound interacts with RORγt and induces reporter gene expression in a concentration-dependent manner . The EC50 value, which is the concentration of the drug that gives half-maximal response, is approximately 800 nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the differentiation program of TH17 and Tc17 cells . These cells have demonstrated anti-tumor efficacy . This compound enhances this protective immunity by regulating the expression of interleukin 17 (IL17) and the checkpoint receptor PD-1 .

Pharmacokinetics

It is soluble in dmso and ethanol , which could potentially affect its bioavailability.

Result of Action

This compound increases the expression of IL17 while repressing the expression of PD-1 . This suggests that this compound enhances protective immunity while maintaining the cytotoxic ability of T cells .

Action Environment

The compound’s solubility in different solvents could potentially influence its action in different biological environments.

Analyse Biochimique

Biochemical Properties

SR 0987 has been shown to interact with the T cell-specific isoform of RORγ (RORγt), a key lineage-defining transcription factor . The interaction between this compound and RORγt leads to the induction of reporter gene expression .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function by increasing the expression of IL17 while repressing the expression of the checkpoint receptor PD-1 . This suggests that this compound may enhance protective immunity by regulating the expression of these key proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with RORγt . This binding interaction leads to the activation of RORγt, which in turn influences gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that this compound can induce changes in gene expression, suggesting that it may have long-term effects on cellular function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SR 0987 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF), avec des températures de réaction allant de la température ambiante à des températures élevées .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est généralement purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

SR 0987 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déshalogénés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier la fonction de RORγt et son rôle dans diverses voies chimiques.

Biologie : this compound est utilisé en recherche pour comprendre la différenciation et la fonction des cellules T, en particulier les cellules TH17 et Tc17.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans les maladies auto-immunes et l'immunothérapie anticancéreuse en raison de sa capacité à moduler les réponses immunitaires.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments ciblant RORγt et les voies connexes.

Mécanisme d'action

This compound exerce ses effets en se liant à RORγt et en l'activant, un facteur de transcription qui joue un rôle crucial dans la différenciation des cellules TH17 et Tc17. Lors de l'activation, RORγt induit l'expression de l'IL-17, une cytokine pro-inflammatoire, et diminue l'expression de PD-1, une protéine de point de contrôle immunitaire. Cette modulation des réponses immunitaires améliore l'immunité protectrice et a des implications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Composés similaires

SR 1078 : Un analogue de SR 0987, également un agoniste de RORγt avec des activités biologiques similaires.

TMP-778 : Un agoniste inverse sélectif de RORγt utilisé en recherche sur les maladies auto-immunes induites par TH17.

Unicité de this compound

This compound est unique en raison de son activité agoniste spécifique envers RORγt, conduisant à l'induction de l'IL-17 et à la répression de PD-1. Cette double modulation des réponses immunitaires en fait un outil précieux dans la recherche immunologique et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVBONMVWLTLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

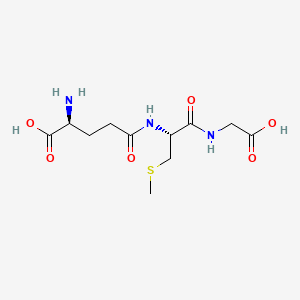

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)

![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)

![(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B1681025.png)

![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)

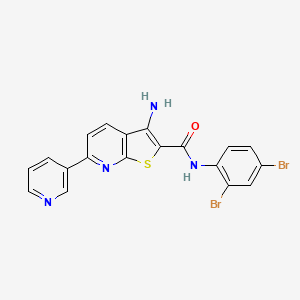

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)